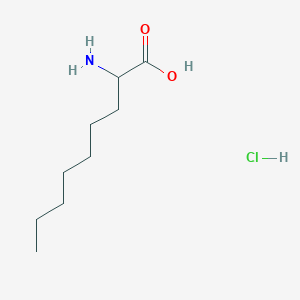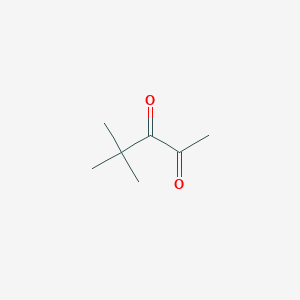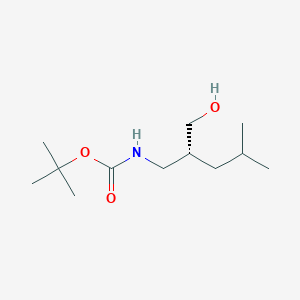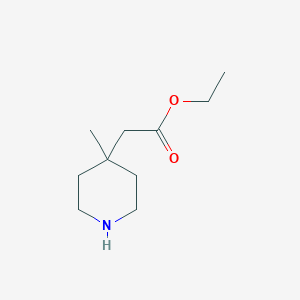
2-Aminononanoic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Aminononanoic acid hydrochloride: is a chemical compound with the molecular formula C9H19NO2·HCl It is a derivative of 2-aminononanoic acid, which is an amino acid with a long aliphatic chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-aminononanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with nonanoic acid, which undergoes a series of reactions to introduce the amino group at the second carbon position.
Hydrochloride Formation: The final step involves the conversion of 2-aminononanoic acid to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Hydrogenation: Using catalysts like palladium or platinum to facilitate the reduction reactions.
Purification: Techniques such as crystallization or recrystallization to obtain the pure hydrochloride salt.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Aminononanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or amides.
Applications De Recherche Scientifique
Chemistry: 2-Aminononanoic acid hydrochloride is used as a building block in organic synthesis. It can be used to synthesize various derivatives and analogs for research purposes.
Biology: In biological research, this compound can be used to study the effects of long-chain amino acids on cellular processes and protein synthesis.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-aminononanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. The long aliphatic chain allows for hydrophobic interactions, which can affect membrane permeability and protein binding.
Comparaison Avec Des Composés Similaires
2-Aminoindane: A research chemical with applications in neurologic disorders and psychotherapy.
2-Aminotetralin:
Uniqueness: 2-Aminononanoic acid hydrochloride is unique due to its long aliphatic chain, which imparts distinct hydrophobic properties. This makes it particularly useful in studies involving membrane interactions and hydrophobic environments.
Propriétés
Formule moléculaire |
C9H20ClNO2 |
|---|---|
Poids moléculaire |
209.71 g/mol |
Nom IUPAC |
2-aminononanoic acid;hydrochloride |
InChI |
InChI=1S/C9H19NO2.ClH/c1-2-3-4-5-6-7-8(10)9(11)12;/h8H,2-7,10H2,1H3,(H,11,12);1H |
Clé InChI |
MQICSRBLFWWCLL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(C(=O)O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-([(2,4-Dimethoxyphenyl)methyl]amino)acetonitrile](/img/structure/B12944751.png)



![Benzoic acid, 3-[3-(4-methylphenyl)-2-oxo-1-imidazolidinyl]-](/img/structure/B12944762.png)

![2-(tert-Butoxycarbonyl)octahydropyrano[3,4-c]pyrrole-7-carboxylic acid](/img/structure/B12944768.png)
![1-(3,4-dihydroxyphenyl)-2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B12944787.png)



![7-hydroxypyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12944803.png)

